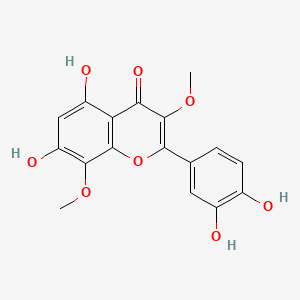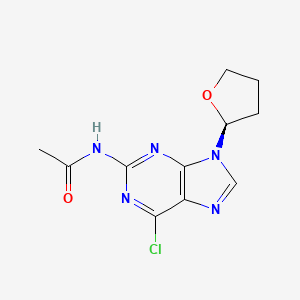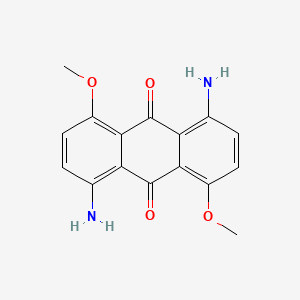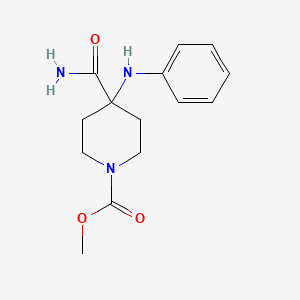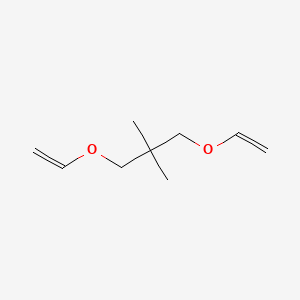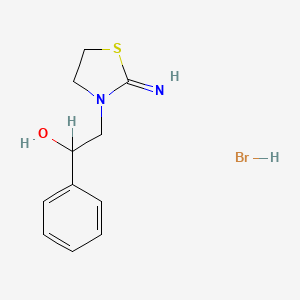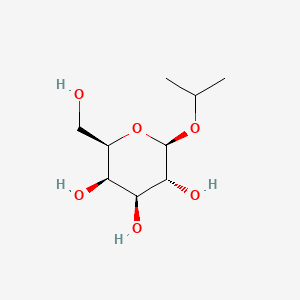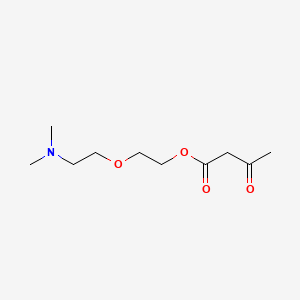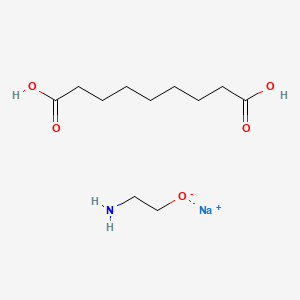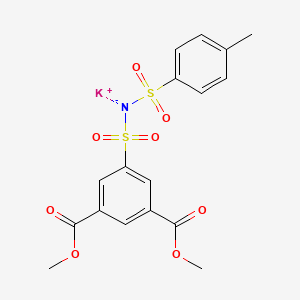
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt typically involves the reaction of dimethyl isophthalate with tosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-(N-mesylsulphamoyl)isophthalate
- Dimethyl 5-(N-nosylsulphamoyl)isophthalate
- Dimethyl 5-(N-benzylsulphamoyl)isophthalate
Uniqueness
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt is unique due to its specific structural features and reactivity. The presence of the tosyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
70364-24-8 |
|---|---|
Formule moléculaire |
C17H16KNO8S2 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
potassium;[3,5-bis(methoxycarbonyl)phenyl]sulfonyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C17H16NO8S2.K/c1-11-4-6-14(7-5-11)27(21,22)18-28(23,24)15-9-12(16(19)25-2)8-13(10-15)17(20)26-3;/h4-10H,1-3H3;/q-1;+1 |
Clé InChI |
RHEWFSQJTWHJQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


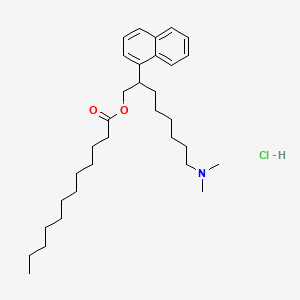
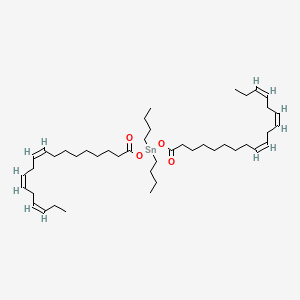
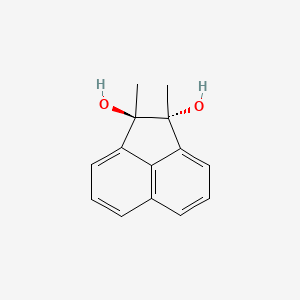

![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
